1-(2-Ethylhexyl)-3-(4-methylbenzyl)thiourea
Overview
Description
1-(2-Ethylhexyl)-3-(4-methylbenzyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also features an ethylhexyl group and a methylbenzyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Ethylhexyl)-3-(4-methylbenzyl)thiourea typically involves the reaction of 2-ethylhexylamine with 4-methylbenzyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(2-Ethylhexyl)-3-(4-methylbenzyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.
Substitution: The thiourea group can undergo substitution reactions with various electrophiles, leading to the formation of substituted thioureas. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethylhexyl)-3-(4-methylbenzyl)thiourea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2-Ethylhexyl)-3-(4-methylbenzyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form strong interactions with metal ions, enzymes, and other biomolecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can modulate its activity and interactions with molecular targets.
Comparison with Similar Compounds
1-(2-Ethylhexyl)-3-(4-methylbenzyl)thiourea can be compared with other thiourea derivatives, such as:
1-(2-Ethylhexyl)-3-(4-methylphenyl)thiourea: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-Ethylhexyl)-3-(4-chlorobenzyl)thiourea: Similar structure but with a chlorobenzyl group instead of a methylbenzyl group.
1-(2-Ethylhexyl)-3-(4-methoxybenzyl)thiourea: Similar structure but with a methoxybenzyl group instead of a methylbenzyl group. These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
IUPAC Name |
1-(2-ethylhexyl)-3-[(4-methylphenyl)methyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2S/c1-4-6-7-15(5-2)12-18-17(20)19-13-16-10-8-14(3)9-11-16/h8-11,15H,4-7,12-13H2,1-3H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOBKQUMDLAMGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=S)NCC1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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